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Introduction

Avitinib (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor
receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and
irreversibly inhibit mutant forms of EGFR, including the T790M resistance mutation, while
having minimal effect on wild-type EGFR.[1][2] The T790M mutation is a common mechanism
of acquired resistance to first- and second-generation EGFR TKIls in non-small cell lung cancer
(NSCLC).[3][4] Avitinib also demonstrates inhibitory activity against Bruton's tyrosine kinase
(BTK), suggesting a potential role in modulating immune responses.[5][6]

Despite the efficacy of third-generation EGFR TKis like Avitinib, acquired resistance can still
emerge.[3] Combination therapies are a rational approach to enhance anti-tumor activity, delay
or overcome resistance, and improve patient outcomes.[3] This document provides detailed
application notes and experimental protocols for the preclinical and clinical investigation of
Avitinib in combination with other therapeutic agents, such as chemotherapy and
immunotherapy.

Rationale for Combination Therapy

Combining Avitinib with other anti-cancer agents is based on complementary mechanisms of
action:
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e Avitinib + Chemotherapy: Chemotherapy induces cytotoxic stress and DNA damage in
cancer cells. Avitinib, by blocking the pro-survival signaling of the EGFR pathway, can lower
the threshold for chemotherapy-induced apoptosis, potentially leading to synergistic anti-
tumor effects.[3][7]

e Avitinib + Immunotherapy (Immune Checkpoint Inhibitors): Preclinical studies suggest that
EGFR signaling can upregulate immune checkpoint proteins like PD-L1, contributing to an
Immunosuppressive tumor microenvironment.[8] By inhibiting EGFR, Avitinib may decrease
PD-L1 expression and enhance the efficacy of immune checkpoint inhibitors (ICIs) that block
the PD-1/PD-L1 axis, thereby promoting an anti-tumor immune response.[8][9] Furthermore,
as a BTK inhibitor, Avitinib may modulate the tumor microenvironment to be more favorable
for T-cell-mediated killing.[9]

Data Presentation

[able 1: Preclinical Inhibitory Activity of Avitinib

EGFR
Target Cell .
Li Mutation IC50 (nM) Assay Type Reference
ine
Status
Cellular
NCI-H1975 L858R/T790M 7.3 ) [1]
Phosphorylation
NIH/3T3_TC32T Cellular
T790M 2.8 . [1]
8 Phosphorylation
) Cellular
A431 Wild-Type ~840 ] [1]
Phosphorylation

Table 2: Clinical Efficacy of Avitinib (Abivertinib)
Monotherapy in T790M+ NSCLC
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95% Confidence

Parameter Result Study
Interval

Objective Response Phase I/1l

52.2% 45.2 -59.1
Rate (ORR) (NCT02330367)[4]
Disease Control Rate Phase I/11

88.0% 82.9-921
(DCR) (NCT02330367)[4]
Median Progression- Phase I/l

) 7.5 months 6.0-8.8
Free Survival (PFS) (NCT02330367)[4]
Median Overall Phase I/l
, 24.9 months 22.4 - Not Reachable

Survival (OS) (NCT02330367)[4]
Long-term Follow-up Phase I/l

56.5% -
ORR (NCT02330367)[10]
Long-term Follow-up Phase I/1l

_ 28.2 months -

Median OS (NCT02330367)[10]

Signaling Pathways and Experimental Workflows
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Caption: Avitinib's inhibition of the EGFR signaling pathway.
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Caption: Preclinical experimental workflow for Avitinib combination therapy.

Experimental Protocols
Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of Avitinib combination therapy on the viability of
NSCLC cell lines.

Materials:

¢ NSCLC cell lines (e.g., NCI-H1975 for EGFR T790M mutation, A549 for wild-type EGFR)
o Complete culture medium (e.g., RPMI-1640 with 10% FBS)

e Avitinib
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o Combination agent (e.g., cisplatin, pemetrexed, or an anti-PD-1 antibody)
e 96-well plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO
e Microplate reader
Procedure:

o Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in
100 pL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

e Drug Treatment:
o Prepare serial dilutions of Avitinib and the combination agent in culture medium.

o Treat cells with Avitinib alone, the combination agent alone, and the combination of both
at various concentrations. Include a vehicle control (e.g., DMSO).

o Incubate for 48-72 hours.

e MTT Addition: Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C until
formazan crystals are formed.

» Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The
combination index (CI) can be calculated using the Chou-Talalay method to determine if the
drug combination is synergistic, additive, or antagonistic.

Western Blot Analysis of EGFR Signaling Pathway
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This protocol is for determining the effect of Avitinib combination therapy on the

phosphorylation of EGFR and downstream signaling proteins.

Materials:

NSCLC cell lysates from the combination therapy experiment

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-
ERK, anti-total ERK, anti--actin)

HRP-conjugated secondary antibodies

ECL detection reagent

Chemiluminescence imaging system

Procedure:

Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 pg) on an SDS-PAGE
gel and transfer to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
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e Primary Antibody Incubation: Incubate the membrane with the desired primary antibody
overnight at 4°C.

e Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate
HRP-conjugated secondary antibody for 1 hour at room temperature.

» Detection: Add ECL reagent and capture the chemiluminescent signal using an imaging
system.

e Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins
to their total protein levels. B-actin is used as a loading control.

In Vivo Xenograft Model of NSCLC

This protocol outlines an in vivo study to evaluate the efficacy of Avitinib combination therapy
in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or NOD-SCID)
e NCI-H1975 cells

o Matrigel

 Avitinib

o Combination agent

o Calipers

e Animal balance

Procedure:

e Tumor Implantation: Subcutaneously inject 5 x 106 NCI-H1975 cells mixed with Matrigel
into the flank of each mouse.
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e Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of
approximately 100-150 mm3, randomize the mice into treatment groups (n=8-10 per group):

Vehicle control

[e]

Avitinib alone

o

[¢]

Combination agent alone

[¢]

Avitinib + Combination agent

e Drug Administration: Administer the drugs according to a predetermined schedule and
dosage. For example, Avitinib can be administered orally daily, and a chemotherapeutic
agent can be given intraperitoneally once a week.

e Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice
twice a week.

o Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group
reach a certain size), euthanize the mice and excise the tumors.

e Analysis:
o Calculate tumor growth inhibition (TGI).
o Weigh the excised tumors.

o Perform immunohistochemistry (IHC) or Western blot analysis on tumor tissues to assess
the expression of relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for
apoptosis, p-EGFR).

Conclusion

The provided application notes and protocols offer a comprehensive framework for the
preclinical and clinical evaluation of Avitinib in combination therapies. The rationale for
combining Avitinib with chemotherapy or immunotherapy is strong, with the potential to
enhance efficacy and overcome resistance. The detailed experimental designs will guide
researchers in generating robust data to support the further development of Avitinib-based
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combination strategies for the treatment of NSCLC and potentially other cancers driven by
EGFR mutations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Effects of avitinib on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap
between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nim.nih.gov]

» 4. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-
mutant Non—Small Cell Lung Cancer: a Multicenter Phase I/ll Study - PMC
[pmc.ncbi.nlm.nih.gov]

o 5. aceatherapeutics.com [aceatherapeutics.com]

¢ 6. Sorrento Announces Positive Phase lla Study Results of Abivertinib for the Treatment of
Relapsed/Refractory Marginal Zone Lymphoma (R/R MZL) and Its Plan for a Pivotal Phase
[l Study - BioSpace [biospace.com]

e 7. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap
between Pre-Clinical Results and Clinical Outcomes [ijbs.com]

» 8. dovepress.com [dovepress.com]
e 9. search.library.dartmouth.edu [search.library.dartmouth.edu]
e 10. targetedonc.com [targetedonc.com]

 To cite this document: BenchChem. [Application Notes and Protocols for Avitinib
Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593773#avitinib-combination-therapy-experimental-
design]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b593773?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/avitinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5821041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5821041/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9365372/
https://aceatherapeutics.com/pipeline/abivertinib/
https://www.biospace.com/sorrento-announces-positive-phase-iia-study-results-of-abivertinib-for-the-treatment-of-relapsed-refractory-marginal-zone-lymphoma-r-r-mzl-and-its-plan-for-a-pivotal-phase-iii-study
https://www.biospace.com/sorrento-announces-positive-phase-iia-study-results-of-abivertinib-for-the-treatment-of-relapsed-refractory-marginal-zone-lymphoma-r-r-mzl-and-its-plan-for-a-pivotal-phase-iii-study
https://www.biospace.com/sorrento-announces-positive-phase-iia-study-results-of-abivertinib-for-the-treatment-of-relapsed-refractory-marginal-zone-lymphoma-r-r-mzl-and-its-plan-for-a-pivotal-phase-iii-study
https://www.ijbs.com/v14p0204.htm
https://www.ijbs.com/v14p0204.htm
https://www.dovepress.com/immune-checkpoint-inhibitors-combinations-in-metastatic-nsclc-new-opti-peer-reviewed-fulltext-article-ITT
https://search.library.dartmouth.edu/discovery/fulldisplay/cdi_fao_agris_US201600149117/01DCL_INST:01DCL
https://www.targetedonc.com/view/abivertinib-shows-long-term-efficacy-in-egfr-nsclc-with-t790m-mutation
https://www.benchchem.com/product/b593773#avitinib-combination-therapy-experimental-design
https://www.benchchem.com/product/b593773#avitinib-combination-therapy-experimental-design
https://www.benchchem.com/product/b593773#avitinib-combination-therapy-experimental-design
https://www.benchchem.com/product/b593773#avitinib-combination-therapy-experimental-design
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593773?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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